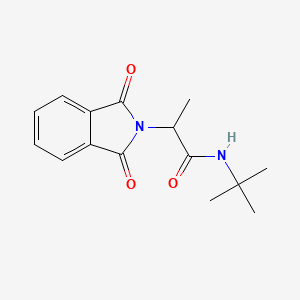
N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound with the molecular formula C15H18N2O3. It belongs to the class of isoindoline derivatives.
- The compound features a tert-butyl group (tert-butyl refers to a tertiary butyl group, which consists of three methyl groups attached to a central carbon atom) and an isoindoline ring system.
- Isoindolines are bicyclic compounds containing a five-membered ring fused to a six-membered ring. In this case, the isoindoline ring bears a keto group (1,3-dioxo) at position 2.
Preparation Methods
Synthetic Routes: The synthesis of N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves various methods. One common approach is the reaction of tert-butyl isocyanate with the corresponding isoindoline derivative.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents, and may involve acid or base catalysis.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various reactions due to its functional groups.
Common Reagents and Conditions: Reactions may include nucleophilic additions, acylations, and cyclizations. Common reagents include amines, acids, and bases.
Major Products: The products formed depend on the specific reaction. For example, amidation reactions yield amides, while cyclizations lead to fused ring systems.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules. Its unique structure makes it valuable for designing new materials.
Biology: It may serve as a probe in biological studies or drug discovery due to its potential interactions with cellular targets.
Medicine: While not directly used as a drug, its derivatives could have therapeutic applications.
Industry: Its applications in industry are limited, but it contributes to the development of novel compounds.
Mechanism of Action
- The exact mechanism of action for N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains an area of ongoing research.
- It likely interacts with specific proteins or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other isoindoline derivatives, such as tert-butyl 2,6-dioxopiperidin-3-ylcarbamate and N-(5-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-1-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxo-6,9,12-trioxa-3-azatetradecyl)piperidine-4-carboxamide , share structural similarities.
Uniqueness: N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide stands out due to its tert-butyl group and specific isoindoline substitution pattern.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(12(18)16-15(2,3)4)17-13(19)10-7-5-6-8-11(10)14(17)20/h5-9H,1-4H3,(H,16,18) |
InChI Key |
AETZUQJXCJOJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylsulfanyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10871003.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871005.png)
![methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871007.png)
![5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide](/img/structure/B10871008.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B10871020.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B10871032.png)
![N-(2,4-dichlorophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10871039.png)
![3-[2-(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10871044.png)
![2,4-di-tert-butyl-6-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10871046.png)
![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10871049.png)
![2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamid e](/img/structure/B10871052.png)

![ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate](/img/structure/B10871067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10871072.png)
